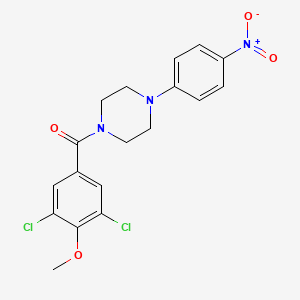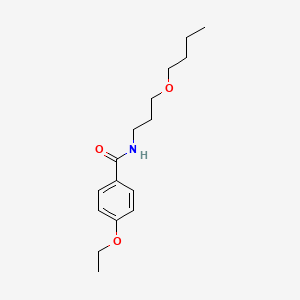![molecular formula C18H20N2O4 B5111121 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, also known as NPEM, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. NPEM is a morpholine derivative that belongs to the class of nitroaromatic compounds. It has a molecular formula of C20H20N2O4 and a molecular weight of 356.39 g/mol.
Mécanisme D'action
The mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to inhibit the aggregation of beta-amyloid peptide, which is believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit a range of biochemical and physiological effects in various studies. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce DNA damage and oxidative stress, leading to apoptosis. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to reduce the levels of beta-amyloid peptide and improve cognitive function in animal models. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used to synthesize polymers with unique mechanical and optical properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has several advantages for lab experiments, including its high potency and selectivity, its ease of synthesis, and its suitability for use in various assays and experiments. However, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, including the development of more potent and selective analogs for use in cancer therapy and Alzheimer's disease treatment. Additionally, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine could be further investigated for its potential applications in material science and environmental science. Finally, more studies are needed to fully understand the mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine involves the reaction between 4-nitro-3-(2-phenylethoxy)aniline and morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a probe molecule for the detection of environmental pollutants.
Propriétés
IUPAC Name |
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-20(22)17-7-6-16(19-9-12-23-13-10-19)14-18(17)24-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJYLLGQQBBYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Nitro-3-(2-phenylethoxy)phenyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)